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Overview
Description
- HEXAHYDROCANNABINOL is a chemical compound with the molecular formula C21H32O2 .
- It belongs to the class of cannabinoids and is structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
- While THC contains a double bond in its structure, HEXAHYDROCANNABINOL is fully saturated, resulting in its unique properties.
Preparation Methods
- Synthetic routes for HEXAHYDROCANNABINOL involve the reduction of THC or other related compounds.
- Industrial production methods may include catalytic hydrogenation or other chemical transformations .
Chemical Reactions Analysis
- HEXAHYDROCANNABINOL can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions may include derivatives with altered functional groups.
Scientific Research Applications
- HEXAHYDROCANNABINOL has applications in several fields:
Chemistry: Studying its reactivity and interactions with other compounds.
Biology: Investigating its effects on cellular processes and receptors.
Medicine: Exploring potential therapeutic uses, such as pain management or anti-inflammatory effects.
Industry: Assessing its industrial applications, such as in materials science or chemical synthesis.
Mechanism of Action
- HEXAHYDROCANNABINOL likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
- Its effects may involve modulation of neurotransmitter release, leading to various physiological responses.
Comparison with Similar Compounds
- HEXAHYDROCANNABINOL’s saturated structure distinguishes it from THC and other cannabinoids.
- Similar compounds include THC, cannabidiol (CBD), and other derivatives found in cannabis plants.
Properties
CAS No. |
946512-74-9 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14?,16-,17-/m1/s1 |
InChI Key |
XKRHRBJLCLXSGE-VNCLPFQGSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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